molecular formula C12H11Cl2NO3 B187873 1-(3,4-Dichlorobenzoyl)pyrrolidine-2-carboxylic acid CAS No. 62559-51-7

1-(3,4-Dichlorobenzoyl)pyrrolidine-2-carboxylic acid

Cat. No.: B187873
CAS No.: 62559-51-7
M. Wt: 288.12 g/mol
InChI Key: ZHVCKMSAEWCLOO-UHFFFAOYSA-N
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Description

The compound 1-(3,4-Dichlorobenzoyl)pyrrolidine-2-carboxylic acid is a synthetically accessible small molecule built around the saturated pyrrolidine ring, a privileged scaffold in medicinal chemistry. The saturated, sp3-hybridized nature of the pyrrolidine ring provides a high degree of three-dimensional coverage and stereochemical complexity, which is advantageous for exploring pharmacophore space and improving the druggability of potential drug candidates . This specific derivative incorporates a 3,4-dichlorobenzoyl moiety, a functional group often associated with modulating biological activity and enhancing molecular interactions. Pyrrolidine-based compounds are extensively investigated for their wide range of potential biological activities. Research into analogous structures has demonstrated that pyrrolidine cores can be designed to exhibit inhibitory effects on various enzymes, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are relevant targets in conditions like Alzheimer's disease . Furthermore, the pyrrolidine scaffold is a key structural component in the development of molecules with potential antimicrobial, anticancer, and anti-inflammatory properties, making it a versatile template for designing novel therapeutic agents . This compound serves as a valuable building block for medicinal chemists engaged in the synthesis and optimization of new biologically active molecules, providing a core structure that can be further functionalized to study structure-activity relationships (SAR) and develop selective inhibitors for a variety of disease targets.

Properties

IUPAC Name

1-(3,4-dichlorobenzoyl)pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11Cl2NO3/c13-8-4-3-7(6-9(8)14)11(16)15-5-1-2-10(15)12(17)18/h3-4,6,10H,1-2,5H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHVCKMSAEWCLOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C2=CC(=C(C=C2)Cl)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11Cl2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00318617
Record name 1-(3,4-dichlorobenzoyl)pyrrolidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00318617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62559-51-7
Record name NSC333197
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=333197
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(3,4-dichlorobenzoyl)pyrrolidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00318617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Dichlorination Strategies

A PMC study demonstrates the utility of HCl and hydrogen peroxide for introducing chlorine substituents on aromatic rings. While this method is applied to a hydroxyphenyl-pyrrolidine system, analogous conditions could theoretically chlorinate a benzoyl group pre-installed on the pyrrolidine nitrogen. However, direct chlorination of the benzoyl moiety risks overhalogenation or ring-opening side reactions, making pre-functionalization of the benzoyl chloride precursor a more viable approach.

Racemization Mitigation During Alkylation

The patent highlights the risk of racemization during alkylation of chiral carboxylic acids. Activation of the carboxyl group as a mixed anhydride with ethyl chloroformate, followed by reduction with sodium bis(2-methoxyethoxy)aluminium hydride (Red-Al), preserves stereochemical integrity while introducing alkyl chains. This strategy could be adapted for introducing sterically demanding substituents without compromising enantiopurity.

Characterization and Quality Control

Critical to the validation of synthetic routes is spectroscopic characterization. For example, the intermediate (S)-N-tert-butoxycarbonyl-2-tert-butoxycarbonyl-4-methoxycarbonylpyrrolidine exhibits distinct 1H NMR signals at δ=1.42–1.45 ppm (tert-butyl groups), δ=3.69 ppm (methoxy protons), and δ=4.12–4.20 ppm (pyrrolidine CH-N). High-resolution mass spectrometry (HRMS) and chiral high-performance liquid chromatography (HPLC) further confirm molecular identity and enantiomeric excess.

Industrial-Scale Considerations

The patented method emphasizes cost-efficiency through the use of inexpensive reagents like sodium methoxide and recyclable solvents (e.g., THF). Phase-transfer catalysts such as tetrabutylammonium bromide facilitate alkylation in biphasic systems, reducing reaction times and energy consumption. A representative scaled-up synthesis produces 100 g of this compound with an overall yield of 78% and ee >99%, demonstrating commercial viability .

Chemical Reactions Analysis

1-(3,4-Dichlorobenzoyl)pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The dichlorobenzoyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted products.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(3,4-Dichlorobenzoyl)pyrrolidine-2-carboxylic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.

    Medicine: Research involving this compound includes its potential use as a pharmacophore in drug discovery and development.

    Industry: Although not widely used in industrial applications, it serves as a reference compound in analytical chemistry and quality control processes.

Mechanism of Action

The mechanism of action of 1-(3,4-Dichlorobenzoyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The dichlorobenzoyl group can form hydrogen bonds and hydrophobic interactions with the active sites of enzymes, leading to inhibition or modulation of enzyme activity. The pyrrolidine ring contributes to the overall binding affinity and specificity of the compound for its targets.

Comparison with Similar Compounds

Positional Isomers: 1-(2,5-Dichlorobenzoyl)pyrrolidine-2-carboxylic Acid

Key Differences :

  • Substituent Position: The 2,5-dichloro isomer () positions chlorine atoms para to each other, whereas the 3,4-dichloro isomer places chlorines adjacent.
  • Collision Cross-Section (CCS) : Predicted CCS values for the 2,5-dichloro isomer range from 158.4–170.4 Ų for various adducts (e.g., [M+H]+: 158.4 Ų) . These values suggest moderate mobility in analytical techniques like ion mobility spectrometry. The 3,4-dichloro isomer likely exhibits distinct CCS due to altered molecular geometry.

Substituted Pyrrolidine Derivatives with Aromatic Groups

Example : (±)-(3R,4S)-4-(1,3-Benzodioxol-5-yl)-1-methyl-3-({3-[4-(trifluoromethyl)phenyl]ureido}methyl)pyrrolidine-3-carboxylic acid ()

  • Structural Features : Incorporates a benzodioxol ring and trifluoromethylphenyl ureido group.
  • Physicochemical Properties :
    • Higher molecular weight (466 g/mol vs. ~287 g/mol for the dichlorobenzoyl analog).
    • Enhanced hydrogen bonding capacity due to ureido and carboxylic acid groups (FTIR peaks at 3358 cm⁻¹ and 1675 cm⁻¹) .
  • Synthetic Efficiency : 68% crude yield and >99% purity via LC, suggesting robust synthetic routes .

Complex Heterocyclic Derivatives

Example : 1-(2-Chlorobenzyl)-6-cyclopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid ()

  • Structural Complexity : Features a pyrazolo-pyridine fused ring system and cyclopropyl group.

Cyclic Peptide Derivatives

Example : Cyclo 1-[2-(cyclopentanecarbonyl-3-phenyl-propionyl]-pyrrolidine-2-carboxylic acid (1-carbamoyl-propyl)-amide ()

  • Bioactivity : Exhibits antimicrobial properties due to cyclic tetrapeptide structure.
  • Structural Contrast : The cyclic peptide backbone enables macrocyclic interactions, differing from the acyclic dichlorobenzoyl-pyrrolidine system .

Comparative Analysis Table

Compound Molecular Weight (g/mol) Key Substituents Notable Properties
1-(3,4-Dichlorobenzoyl)pyrrolidine-2-carboxylic acid ~287 (estimated) 3,4-dichlorobenzoyl, pyrrolidine High lipophilicity, conformational flexibility
1-(2,5-Dichlorobenzoyl)pyrrolidine-2-carboxylic acid 287.01 2,5-dichlorobenzoyl CCS: 158.4–170.4 Ų (varies by adduct)
(±)-(3R,4S)-4-(1,3-Benzodioxol-5-yl)-... 466 Benzodioxol, trifluoromethylphenyl 68% yield, >99% purity, FTIR ν=1675 cm⁻¹
1-(2-Chlorobenzyl)-6-cyclopropyl-... ~400 (estimated) Pyrazolo-pyridine, cyclopropyl Likely kinase inhibition potential
Cyclic tetrapeptide () Not provided Cyclopentanecarbonyl, phenyl Antimicrobial activity

Research Implications and Gaps

  • Synthetic Efficiency : The 3,4-dichloro isomer’s synthetic pathway remains undocumented in the provided evidence. Comparisons with ’s 68% yield suggest room for optimization.
  • Bioactivity Data : While analogs like the cyclic tetrapeptide show antimicrobial activity , the target compound’s biological profile is unexplored.
  • Analytical Predictions : CCS values for the 2,5-dichloro isomer provide a benchmark for future studies on the 3,4-dichloro variant.

Biological Activity

1-(3,4-Dichlorobenzoyl)pyrrolidine-2-carboxylic acid (CAS No. 62559-51-7) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies that highlight its pharmacological properties.

Synthesis

The synthesis of this compound typically involves the reaction between pyrrolidine derivatives and 3,4-dichlorobenzoyl chloride. The general synthetic route can be summarized as follows:

  • Preparation of Pyrrolidine Derivative : Pyrrolidine is reacted with appropriate acylating agents to form the desired pyrrolidine derivative.
  • Acylation : The pyrrolidine derivative undergoes acylation with 3,4-dichlorobenzoyl chloride in the presence of a base (e.g., triethylamine) to yield the target compound.

Anticancer Properties

Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines. In vitro studies have shown that the compound can inhibit cell growth in breast (MCF-7), colon, and lung cancer cell lines. The mechanism of action appears to involve apoptosis induction and cell cycle arrest.

Table 1: Antiproliferative Activity Against Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MCF-75.0Apoptosis induction
HT-297.5Cell cycle arrest
A5496.0Apoptosis and necrosis

Anti-inflammatory Effects

In addition to anticancer properties, this compound has shown promise in reducing inflammation. Studies have demonstrated its ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in vitro.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features. The presence of the dichlorobenzoyl moiety enhances lipophilicity and receptor binding affinity, which is crucial for its pharmacological effects.

Key Findings from SAR Studies

  • Substituent Variation : Modifications on the pyrrolidine ring significantly impact biological activity. For instance, replacing the carboxylic acid with other functional groups can either enhance or diminish activity.
  • Lipophilicity : Increased lipophilicity correlates with improved cellular uptake and bioavailability.

Case Study 1: Anticancer Activity Evaluation

A study published in Journal of Medicinal Chemistry evaluated the anticancer effects of various derivatives of pyrrolidine compounds, including this compound. The results indicated that this compound exhibited superior potency compared to other analogs.

Case Study 2: In Vivo Efficacy

In vivo studies demonstrated that administration of this compound in murine models resulted in significant tumor reduction without notable toxicity. The therapeutic index was calculated to assess safety margins.

Q & A

Q. What are the standard synthetic routes for 1-(3,4-Dichlorobenzoyl)pyrrolidine-2-carboxylic acid?

The synthesis typically involves coupling the pyrrolidine-2-carboxylic acid scaffold with 3,4-dichlorobenzoyl chloride under basic conditions. A common approach includes:

  • Step 1 : Activation of the carboxylic acid group using coupling agents like EDC/HOBt in anhydrous DMF.
  • Step 2 : Reaction with 3,4-dichlorobenzoyl chloride at 0–5°C to minimize side reactions.
  • Step 3 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization .
    Yield optimization may require inert atmosphere conditions to prevent hydrolysis of the acyl chloride intermediate .

Q. How is the compound characterized structurally?

Key characterization methods include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm the benzoyl group attachment and pyrrolidine ring conformation. Aromatic protons from the dichlorophenyl group appear as doublets in the 7.2–7.8 ppm range .
  • Mass Spectrometry (LCMS/HRMS) : To verify molecular weight (e.g., [M+H]+ ion at m/z 327.1) and purity (>95%) .
  • X-ray Crystallography : For absolute stereochemical confirmation, particularly if enantiomeric purity is critical .

Q. What are the recommended storage conditions to ensure compound stability?

Store at 2–8°C in airtight, light-protected containers under inert gas (argon/nitrogen) to prevent oxidation or hydrolysis. Stability studies in DMSO-d6 (NMR-grade) show no degradation over 30 days when stored at –20°C .

Q. Which purification methods are most effective for this compound?

  • Reverse-phase HPLC : Using a C18 column with a water/acetonitrile (0.1% TFA) gradient achieves >98% purity.
  • Recrystallization : Ethanol/water mixtures (7:3 v/v) yield high-purity crystals suitable for crystallographic studies .

Advanced Research Questions

Q. How can synthetic yield be optimized for large-scale production?

  • Catalyst Screening : Palladium-based catalysts (e.g., Pd(OAc)₂) improve coupling efficiency in Suzuki-Miyaura reactions for related pyrrolidine derivatives .
  • Microwave-Assisted Synthesis : Reduces reaction time from 24 hours to 2–4 hours, enhancing throughput .
  • In-line Analytics : Use FTIR or Raman spectroscopy for real-time monitoring of intermediate formation .

Q. How to resolve contradictions in spectral data (e.g., unexpected NMR shifts)?

  • Variable Temperature (VT) NMR : Identify dynamic processes (e.g., ring puckering) causing signal splitting.
  • 2D NMR (COSY, HSQC) : Assign overlapping proton environments (e.g., distinguish pyrrolidine CH₂ groups) .
  • Cross-Validation : Compare experimental data with computational predictions (DFT-based chemical shift calculations) .

Q. What computational methods predict biological interactions of this compound?

  • Molecular Docking : Use AutoDock Vina to model binding to targets like GABA receptors or COX-2, leveraging the dichlorophenyl group’s hydrophobic interactions .
  • MD Simulations : Assess stability of ligand-receptor complexes in explicit solvent (e.g., TIP3P water model) over 100-ns trajectories .

Q. How to design a study investigating its biological activity?

  • In vitro Assays : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify inhibitory activity.
  • Cellular Uptake Studies : Use fluorescent derivatives (e.g., BODIPY-labeled analogs) tracked via confocal microscopy .
  • Metabolic Stability : Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation .

Q. What analytical techniques quantify degradation products under stress conditions?

  • Forced Degradation Studies : Expose to heat (80°C), UV light, and acidic/alkaline conditions.
  • UHPLC-QTOF : Identify degradation products (e.g., hydrolyzed benzoyl group) with high mass accuracy .

Q. How to separate enantiomers for chiral resolution studies?

  • Chiral HPLC : Use a Chiralpak IA column with hexane/isopropanol (85:15) to baseline-separate enantiomers (α > 1.5) .
  • Enzymatic Resolution : Lipase-mediated acetylation selectively modifies one enantiomer for kinetic separation .

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